4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-5-oxo-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-8(9(14)15)11-13(10(12)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSDGQRQMZQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676907 | |
| Record name | 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368893-06-4 | |
| Record name | 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide and Thiosemicarbazide Route
A common approach involves starting from esters such as ethyl bromoacetate or related phenyl-substituted esters, which are first converted into hydrazides by reaction with hydrazine hydrate. These hydrazides then react with isothiocyanates or related reagents to form thiosemicarbazide derivatives. Subsequent cyclization in basic media leads to the formation of 1,2,4-triazole-3-thiones, which can be oxidized or transformed into the corresponding 5-oxo derivatives.
Cyclization via Formic Acid or Acidic Conditions
Thiosemicarbazide intermediates can be cyclized using formic acid or other acidic reagents to form the 1,2,4-triazole ring system. For instance, reaction of 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide with formic acid produces 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol in 82% yield, demonstrating efficient ring closure.
Sulfamic Acid Catalyzed Cyclization
Another method involves refluxing arylidene derivatives with trimethylsilyl isothiocyanate in the presence of sulfamic acid as a catalyst. This reaction proceeds via intermediates that ultimately furnish 5-substituted phenyl-1,2,4-triazole-3-thiones in high yields.
Hydrazine Hydrate Reflux of Potassium Hydrazinecarbodithioate Salts
Substituted aryl hydrazides react with carbon disulfide in alcoholic potassium hydroxide to yield potassium hydrazinecarbodithioate salts. Refluxing these salts with hydrazine hydrate affords 4-amino-5-substituted-1,2,4-triazole-3-thiones, which can be further modified to the target compound.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Product Type | Yield Range (%) |
|---|---|---|---|
| Esterification | Ethyl bromoacetate, base | Ester intermediate | 70-90 |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Hydrazide | 75-95 |
| Reaction with isothiocyanates | Dry ethanol, room temp or reflux | Thiosemicarbazides | 65-90 |
| Cyclization (basic media) | NaOH or KOH, reflux | 1,2,4-Triazole-3-thiones | 52-88 |
| Acid-catalyzed cyclization | Formic acid, reflux | 1,2,4-Triazole-3-thiol derivatives | 80-90 |
| Sulfamic acid catalysis | Reflux, trimethylsilyl isothiocyanate | 5-substituted triazoles | High |
Research Findings and Notes
- The cyclization step is critical and often determines the yield and purity of the final triazole product.
- Choice of substituents on the starting materials affects the regioselectivity and efficiency of the cyclization.
- The carboxylic acid group at position 3 can be introduced via hydrolysis of ester precursors or by using carboxyl-containing starting materials.
- The methyl group at position 4 and the phenyl group at position 1 are typically introduced through the choice of starting hydrazides and isothiocyanates or via substitution reactions on the triazole ring.
- Purity of the final compound is generally maintained above 95%, with storage recommended at 2–8 °C to preserve stability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or other heterocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is used as a probe to study enzyme mechanisms and as a potential inhibitor for various enzymes.
Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its use in treating infections caused by bacteria and fungi.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is useful in catalysis and in the design of metal-based drugs.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The carboxylic acid group in the target compound enhances water solubility and metal-binding capacity compared to esters (e.g., carfentrazone-ethyl) or amides (e.g., phenylamide derivative) .
Biological Activity: Antimicrobial Potential: Quinolone-triazole hybrids (e.g., ) demonstrate enhanced antimicrobial activity due to synergistic effects between the triazole and fluoroquinolone moieties. The target compound’s activity remains underexplored but may differ due to its simpler substituents . Herbicidal Applications: Carfentrazone-ethyl derivatives (e.g., 2-chloro-5-(4-(difluoromethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid) are potent herbicides, whereas the target compound lacks the halogenated aryl groups critical for plant protox inhibition .
Spectroscopic and Crystallographic Properties: Schiff base derivatives (e.g., N-arylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones) exhibit distinct NMR shifts (e.g., 1H-NMR: δ 8.2–8.5 ppm for imine protons) compared to the target compound, reflecting electronic differences from substituents . X-ray crystallography (via SHELX or ORTEP-3) reveals planar triazole rings in most analogs, but bulky substituents (e.g., phenyl groups) induce torsional strain, as seen in the target compound’s derivatives .
Biological Activity
4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1368893-06-4) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent studies.
The molecular formula of this compound is C10H9N3O3, with a molecular weight of 219.19 g/mol. The structure features a triazole ring which is often associated with various pharmacological effects.
Antitumor Activity
Recent studies indicate that compounds containing the triazole moiety exhibit antitumor properties . For instance, derivatives similar to 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methyl-5-oxo... | A549 (lung) | 12.5 | |
| 4-Methyl-5-oxo... | MCF7 (breast) | 15.0 |
Antioxidant Activity
The antioxidant potential of triazole derivatives is notable. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
Compounds similar to 4-Methyl-5-oxo... have exhibited antimicrobial activity against both bacterial and fungal strains. The mechanism typically involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazole derivatives. The results indicated that modifications at specific positions on the triazole ring enhanced antitumor efficacy against several cancer cell lines, including breast and lung cancers .
Antioxidant Mechanism Investigation
Research focusing on the antioxidant properties of triazole derivatives revealed that these compounds could significantly reduce lipid peroxidation in cellular models. The study highlighted their potential in mitigating oxidative damage associated with chronic diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized?
- Methodology : A common approach involves refluxing 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with electrophilic agents (e.g., di-(2-formylphenyl) isophthalate) in acetic acid, followed by vacuum evaporation and recrystallization from ethanol to yield crystalline products . Purity optimization requires iterative recrystallization (≥3 cycles) and monitoring via TLC or HPLC.
Q. How is the compound characterized structurally, and what tools are essential for validation?
- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the triazole core and substituent geometry. IR spectroscopy identifies key functional groups (e.g., C=O at ~1705 cm⁻¹, C=N at ~1518 cm⁻¹), while ¹H-NMR confirms proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) .
Q. What are the baseline protocols for evaluating the compound’s antimicrobial activity?
- Methodology : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (1–256 µg/mL), with ampicillin as a positive control. Data interpretation must account for solvent effects (e.g., DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electronic structure and compare predicted IR/NMR spectra with experimental data. For crystallographic discrepancies (e.g., bond-length variations), refine structures using SHELXL with high-resolution data (R-factor < 5%) and validate via QTAIM analysis .
Q. What strategies enhance the compound’s bioactivity through targeted chemical modifications?
- Methodology : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the phenyl ring to improve antimicrobial potency. For antitumor activity, conjugate with quinoline or coumarin moieties via Mannich reactions (e.g., microwave-assisted synthesis at 100°C for 2 hours). Assess SAR using IC₅₀ values in MTT assays (e.g., against MCF-7 cells) .
Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?
- Methodology : Stabilize reactive intermediates (e.g., Schiff bases) by conducting reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents. For reduction steps (e.g., NaBH₄), employ low temperatures (0–5°C) and slow addition rates. Monitor intermediates via LC-MS to optimize reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
